molecular formula C9H7NO3 B1505808 3-Amino-4-hydroxychromen-2-one CAS No. 5725-79-1

3-Amino-4-hydroxychromen-2-one

Cat. No.: B1505808
CAS No.: 5725-79-1
M. Wt: 177.16 g/mol
InChI Key: RGHXNKMQAQJWPM-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxychromen-2-one is a chemical compound with the molecular formula C9H7NO3 . It is also known by other names such as 3-Amino-4-hydroxy-2H-chromen-2-one and 3-Amino-4-hydroxycoumarin .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves the use of a graphite oxide (GO) catalyst for the one-pot three-component syntheses of pharmaceutically important 4H-chromenes and 3-amino alkylated indoles in water and solvent-free reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 177.04300 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, the reaction mixture of benzaldehyde, aniline, and 4-hydroxychromen-2-one was refluxed for 8 hours, leading to the formation of 3,3’-(phenylmethylene)bis(4- hydroxy-2H-chromen-2-one) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.15700, a LogP value of 1.66200, and a topological polar surface area of 72.6 .

Scientific Research Applications

Biological Role and Synthetic Applications

Enzymatic Functions and Molecular Cloning : Compounds similar to 3-Amino-4-hydroxychromen-2-one play crucial roles in enzymatic functions and have been the subject of molecular cloning studies. For instance, the molecular cloning of enzymes involved in vitamin D metabolism highlights the importance of hydroxylated compounds in biological processes related to calcium homeostasis (Monkawa et al., 1997). These studies are fundamental in understanding genetic mechanisms of diseases related to calcium metabolism, including vitamin D-dependency rickets type I.

Antitumor Activity and DNA Interaction : Hydroxylated and amino-substituted compounds have been evaluated for their antitumor activities. Research on DNA cleavage by antitumor agents like 3-Amino-1,2,4-benzotriazine 1,4-dioxide provides evidence of the involvement of hydroxyl radicals in the biological activity of these compounds (Daniels & Gates, 1996). Such studies are crucial for the development of clinically promising antitumor agents that require bioreductive activation.

Synthesis of Amino Acids and Peptides : The synthesis of hydroxy amino acids, such as 2-Amino-4-hydroxybutanoic acid, demonstrates the application of hydroxylated and amino-substituted compounds in producing chiral building blocks for medicinal chemistry and industrial products (Hernández et al., 2017). These synthetic pathways are critical for drug development and the manufacture of biologically active compounds.

Anion Binding and Molecular Recognition : Studies on cyclic peptides containing hydroxyl and amino groups reveal their potential in anion binding and receptor properties, influencing the solubility, conformation, and molecular recognition capabilities of these compounds (Kubik & Goddard, 2002). This research contributes to the development of novel chemosensors and molecular recognition systems.

Mechanism of Action

While the specific mechanism of action for 3-Amino-4-hydroxychromen-2-one is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been studied for their antioxidant activity .

Future Directions

While specific future directions for the study of 3-Amino-4-hydroxychromen-2-one are not mentioned in the search results, the field of synthetic chemistry continues to evolve and improve, offering potential new avenues for the study and application of such compounds .

Properties

IUPAC Name

3-amino-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHXNKMQAQJWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715658
Record name 3-Amino-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5725-79-1
Record name 3-Amino-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxy-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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